Superior Tolerability: VU0453595 Avoids Sleep Disruption and Dose-Limiting Side Effects vs. Donepezil and Xanomeline in Primates
In nonhuman primates (NHPs), VU0453595 enhanced arousal (high-frequency gamma power) within a dose range that did not induce cholinergic-mediated adverse effects, a key differentiator from non-selective cholinergic agents [1]. In direct contrast, both the acetylcholinesterase inhibitor donepezil and the M1/M4-preferring agonist xanomeline increased time awake and engendered dose-limiting adverse effects in NHPs, limiting their utility as research tools for selective M1 modulation [1].
| Evidence Dimension | In vivo tolerability / adverse effect profile |
|---|---|
| Target Compound Data | No cholinergic-mediated adverse effects observed at doses effective for increasing gamma power |
| Comparator Or Baseline | Donepezil and Xanomeline |
| Quantified Difference | Donepezil and xanomeline engendered dose-limiting adverse effects; VU0453595 did not |
| Conditions | Young adult male cynomolgus macaques, evaluated via electroencephalography (EEG) and behavioral observation |
Why This Matters
This profile allows researchers to study the specific effects of M1 potentiation on cognition without the confounding influence of wakefulness promotion or peripheral side effects seen with AChEIs or orthosteric agonists.
- [1] Gould, R. W., Russell, J. K., Nedelcovych, M. T., Bubser, M., Blobaum, A. L., Bridges, T. M., ... & Jones, C. K. (2020). Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates. Neuropsychopharmacology, 45(13), 2219–2228. View Source
